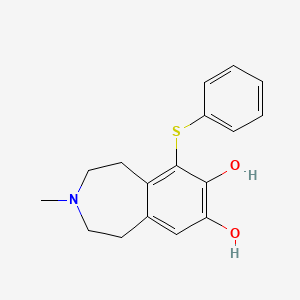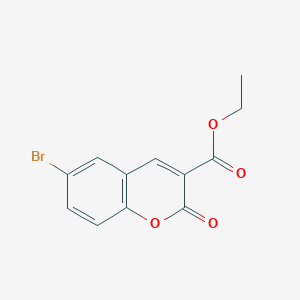
6-溴-2-氧代-2H-色烯-3-羧酸乙酯
描述
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, also known as Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, is a useful research compound. Its molecular formula is C12H9BrO4 and its molecular weight is 297.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学性质和鉴定
“6-溴-2-氧代-2H-色烯-3-羧酸乙酯”是一种化学化合物,CAS号为:2199-90-8。 其分子量为297.11,IUPAC名为6-溴-2-氧代-2H-色烯-3-羧酸乙酯 .
合成和晶体结构
该化合物是通过5-溴-2-羟基苯甲醛和氰基乙酸乙酯的Knoevenagel缩合反应合成的 . 其结构通过单晶X射线衍射分析得到证实 . 晶体堆积主要通过C–H⋯N和C–H⋯O键稳定,并进一步通过C–N⋯π和偏离的π⋯π堆积相互作用稳定 .
超分子组装探索
采用Hirshfeld表面分析进一步探索分子间相互作用 . 计算原子间接触的富集比,以发现接触形成晶体堆积相互作用的趋势 . 进行空隙分析以预测机械行为 .
计算研究
进行计算研究,以使用B3LYP/6-31G (d, p)电子密度模型找到分子对之间的相互作用能 . 该研究推断出各种类型相互作用能对稳定分子对的作用 .
抗FtsZ剂
在一些研究中,合成了具有类似核心的化合物,并筛选了其对肺炎链球菌的抗增殖活性。 肺炎链球菌 .
安全和危害
作用机制
Target of Action
The primary target of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is the conserved protein FtsZ . FtsZ plays a crucial role in bacterial cell division, and its inhibition leads to the arrest of cell division .
Mode of Action
The compound interacts with the FtsZ protein, leading to its inhibition . This interaction results in the arrest of cell division, providing an alternative strategy for inhibiting certain bacteria like S. pneumoniae .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the ftsz protein, disrupting the cell division process .
Result of Action
The inhibition of the FtsZ protein by ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate leads to the arrest of cell division . This results in the anti-proliferative activity against certain bacteria like S. pneumoniae .
生化分析
Biochemical Properties
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2C9 . These interactions suggest that ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can modulate metabolic pathways involving these enzymes, potentially affecting the metabolism of various substrates.
Cellular Effects
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exerts notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its binding interactions with biomolecules. It binds to the active sites of cytochrome P450 enzymes, inhibiting their activity . This inhibition can lead to reduced metabolism of certain drugs and endogenous compounds, affecting their bioavailability and activity. Additionally, ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of various substrates . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can modulate the activity of other metabolic enzymes, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.
Subcellular Localization
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.
属性
IUPAC Name |
ethyl 6-bromo-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGDNKCWEKUYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351124 | |
| Record name | ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-90-8 | |
| Record name | ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate and how do they influence its crystal packing?
A: Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (C12H9BrO4) exhibits a distinct anti conformation between its 3-carboxy and lactone carbonyl groups [, ]. These carbonyl groups are not coplanar with the chromene ring system due to their involvement in intermolecular interactions []. The crystal packing is primarily driven by C-H...O hydrogen bonding between these carbonyl groups, forming centrosymmetric dimers []. These dimers then stack via various dipolar interactions, including C=O...C=O, C=O...pi, and C-Br...C=O, along with a C-H...pi interaction, ultimately building the three-dimensional structure along the c axis [].
Q2: Has computational chemistry been employed to study this compound, and if so, what insights were gained?
A: Yes, computational methods like density functional theory (DFT) using the B3LYP functional and Hartree-Fock (HF) calculations with the 6-31G+(d,p) basis set have been utilized to investigate this compound []. These studies provided insights into its optimized molecular geometry, vibrational frequencies, and 1H and 13C NMR chemical shifts []. The calculated geometric parameters were found to be in good agreement with experimental X-ray diffraction data []. Furthermore, the computed vibrational frequencies facilitated the assignment of experimental infrared and Raman spectral bands, aiding in the understanding of the molecule's vibrational modes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



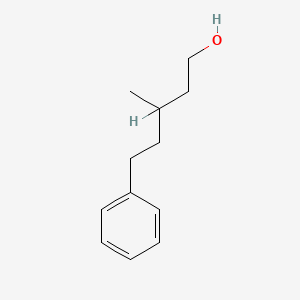

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)

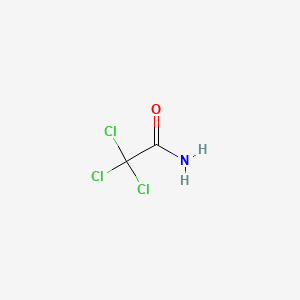

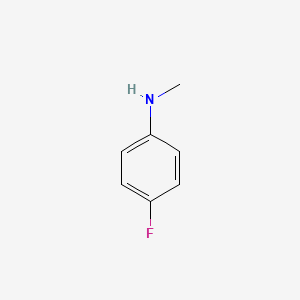
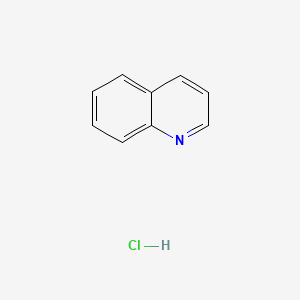
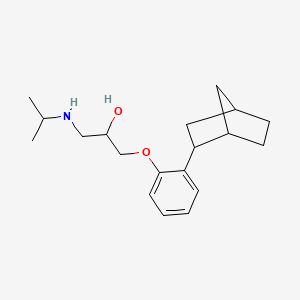
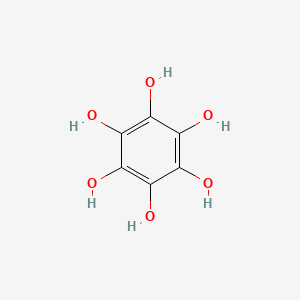
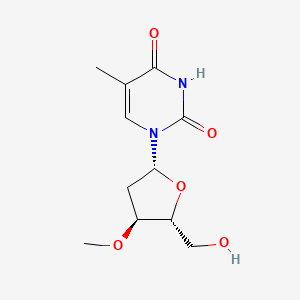
![1',3'-Dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1219237.png)
